4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline
Overview
Description
“4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline” is an organic compound . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . This compound is also known as N- (5-氨基-2-甲基苯基)-4- (3-吡啶基)-2-氨基嘧啶 in Chinese .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring substituted at positions 2, 4 and 5 . The compound has a molecular formula of C16H15N5 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 277.32, a density of 1.266±0.06 g/cm3 (Predicted), a melting point of 133-1350C, a boiling point of 537.3±60.0 °C (Predicted), a flash point of 278.765°C, and a refractive index of 1.688 .Scientific Research Applications
Synthesis and Chemical Properties
- A study described the reaction of related pyrimidinyl compounds, leading to the formation of substituted pyrazole and aniline derivatives, highlighting the chemical reactivity and potential for creating various derivatives (Erkin & Ramsh, 2014).
- Another research presented a method for synthesizing phenylaminothieno pyrimidine derivatives using aniline, showing the versatility in synthesizing various pyrimidine derivatives (Song, 2007).
Biological and Pharmacological Activities
- Research on 2-anilino-4-thiazolyl pyrimidines as CDK2 inhibitors highlighted their potential in cancer therapy, illustrating the therapeutic applications of pyrimidine derivatives (Wang et al., 2004).
- Novel 4-arylamino pyrimidine derivatives were synthesized for insecticidal activities, indicating the use of pyrimidine derivatives in pest control (Wu et al., 2019).
- A study on hydrazonoyl substituted pyrimidinones showed antimicrobial, antitumor, and enzyme inhibitory activities, revealing the diverse bioactivities of pyrimidine compounds (Edrees et al., 2010).
Analytical Applications
- Nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including pyrimidine derivatives, demonstrated the method's usefulness in pharmaceutical analysis (Ye et al., 2012).
- A pyrimidine-based molecular switch was used to create reversible test strips for detecting certain ions, showcasing the analytical applications of pyrimidine derivatives (Bhattacharyya et al., 2017).
Properties
IUPAC Name |
4-methyl-3-N-(4-pyrimidin-5-ylpyrimidin-2-yl)benzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-2-3-12(16)6-14(10)21-15-19-5-4-13(20-15)11-7-17-9-18-8-11/h2-9H,16H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLORGBMXGXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630980 | |
Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641615-36-3 | |
Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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